![molecular formula C22H20FN5OS B2650435 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 893935-00-7](/img/structure/B2650435.png)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and a fluorophenyl group . These types of compounds are often synthesized for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Translocator Protein Ligands for Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, which share a structural relationship with the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to that of their parent molecules. Furthermore, two compounds were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging in a rodent model of neuroinflammation, demonstrating their potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging TSPO with PET. This research is part of the broader effort to develop tools for the in vivo imaging of protein targets associated with various diseases, including neuroinflammation and cancer. DPA-714, a compound closely related to the one of interest, was designed with a fluorine atom to allow for labeling with fluorine-18 and in vivo imaging using PET, showcasing the application of such molecules in the development of diagnostic imaging agents (Dollé et al., 2008).
Anti-Lung Cancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives, including a pyrazole and pyrimidine thione derivatives, have been synthesized and tested for anticancer activity. These compounds demonstrated significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research suggests the potential utility of fluoro-substituted pyrazolo[3,4-d]pyrimidine derivatives in the development of new anticancer therapies (Hammam et al., 2005).
Herbicidal Activity
A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives was synthesized and demonstrated good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L. This study showcases the potential application of such compounds in the development of new herbicides, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various scientific research areas (Luo et al., 2017).
Anti-inflammatory and Antioxidant Activities
Research into chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, incorporating the antipyrine moiety, has shown these compounds to possess potent anti-inflammatory and analgesic activities. This suggests the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of new pharmaceutical agents with reduced side effects for treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-13-8-14(2)20(15(3)9-13)27-19(29)11-30-22-18-10-26-28(21(18)24-12-25-22)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYZSACACPCIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)
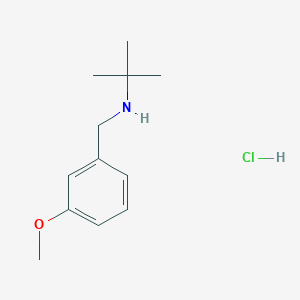
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)


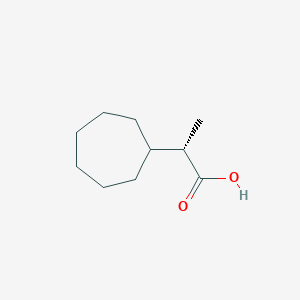
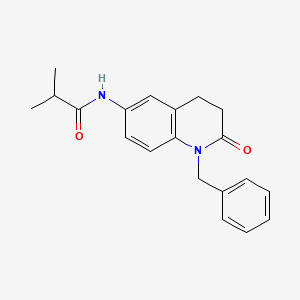
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one](/img/structure/B2650369.png)
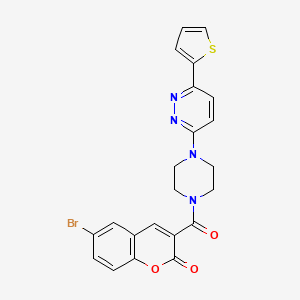
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)
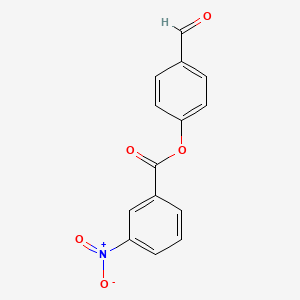
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)